molecular formula C8H9NO2S B1678057 Oxisuran CAS No. 27302-90-5

Oxisuran

Cat. No.: B1678057
CAS No.: 27302-90-5
M. Wt: 183.23 g/mol
InChI Key: DSWLRNLRVBAVFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Oxisuran can be synthesized through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with methylsulfinylacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Oxisuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxisuran has been extensively studied for its immunosuppressive properties. It has been shown to suppress tissue-mediated immune responses without affecting humoral immunity. This makes it a valuable compound in the study of immune reactions and potential therapeutic applications in autoimmune diseases and organ transplantation .

In oncology, this compound has been investigated for its potential to inhibit tumor growth by modulating the immune response. It has been used in rodent carcinogenesis bioassays to study its long-term effects on tumor development .

Mechanism of Action

The mechanism of action of Oxisuran involves the stimulation of the hypothalamic-pituitary-adrenal axis, leading to an increase in corticosterone levels. This results in immunosuppressive effects, primarily mediated by the mononuclear phagocyte system. The compound indirectly affects immune responses by modulating the activity of adrenal glands .

Comparison with Similar Compounds

Oxisuran is unique in its selective immunosuppressive properties. Similar compounds include:

    Azathioprine: Another immunosuppressive agent used in organ transplantation and autoimmune diseases.

    Cyclophosphamide: A chemotherapeutic and immunosuppressive agent.

    Methotrexate: Used in cancer treatment and autoimmune diseases.

Compared to these compounds, this compound has a distinct mechanism of action and a unique profile of immunosuppressive effects .

Properties

CAS No.

27302-90-5

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-methylsulfinyl-1-pyridin-2-ylethanone

InChI

InChI=1S/C8H9NO2S/c1-12(11)6-8(10)7-4-2-3-5-9-7/h2-5H,6H2,1H3

InChI Key

DSWLRNLRVBAVFC-UHFFFAOYSA-N

SMILES

CS(=O)CC(=O)C1=CC=CC=N1

Canonical SMILES

CS(=O)CC(=O)C1=CC=CC=N1

Appearance

Solid powder

Key on ui other cas no.

27302-90-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Oxisuran;  W 6495;  W-6495;  W6495;  NSC 356716;  BRN 1526159.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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